molecular formula C16H16BrNOS B4135915 N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4135915
M. Wt: 350.3 g/mol
InChI Key: PEQLLOCOYQFENY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It is a potential drug candidate that has been studied for its therapeutic properties in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. It has also been shown to activate the Nrf2/ARE pathway, which is involved in neuroprotection and antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit cancer cell migration and invasion. In neurological disorders, it has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular diseases, it has been shown to have vasodilatory effects and reduce blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potential therapeutic properties, its synthetic accessibility, and its low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may limit its use in certain assays, and its lack of specificity for certain enzymes and signaling pathways.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These include:
1. Further studies on its mechanism of action and its specificity for certain enzymes and signaling pathways.
2. The development of more efficient synthesis methods to improve yield and reduce costs.
3. The optimization of its pharmacokinetic properties to improve its bioavailability and efficacy.
4. The evaluation of its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
5. The development of novel derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and to develop more efficient and effective derivatives.

Scientific Research Applications

N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, it has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. In neurological disorders, it has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease. In cardiovascular diseases, it has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.

Properties

IUPAC Name

N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-10-5-6-13-14(9-20-15(13)7-10)16(19)18-12-4-2-3-11(17)8-12/h2-4,8-10H,5-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQLLOCOYQFENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(3-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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